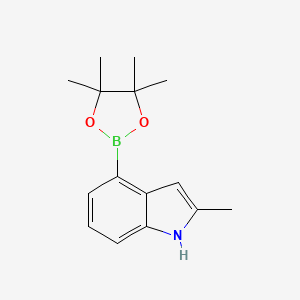

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Official Chemical Identification and Registry Information

The systematic nomenclature of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing boron substituents. The official IUPAC name for this compound is 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, which precisely describes the structural arrangement and substitution pattern. This nomenclature system clearly delineates the position of the methyl group at the 2-position of the indole ring system and specifies the complete structural identity of the dioxaborolane substituent at the 4-position.

The compound has been assigned the Chemical Abstracts Service registry number 955979-22-3, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C15H20BNO2 accurately reflects the elemental composition, indicating the presence of fifteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined to be 257.14 daltons, which corresponds to the calculated mass based on the atomic weights of the constituent elements.

Structural Notation Systems and Computational Identifiers

The compound's structural identity is further characterized through standardized notation systems that facilitate computational analysis and database searches. The International Chemical Identifier code has been established as 1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3, providing a unique text-based representation of the molecular structure. This standardized format enables precise identification across different chemical databases and computational platforms.

The International Chemical Identifier Key VJBYXNVNDPTRMF-UHFFFAOYSA-N serves as a condensed hash code derived from the full International Chemical Identifier, facilitating rapid database searches and structural comparisons. Additionally, the simplified molecular-input line-entry system notation provides an alternative structural representation that is particularly useful for chemical informatics applications and molecular modeling studies.

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBYXNVNDPTRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular Formula : C15H20BNO2

- Molecular Weight : 260.13 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of specific kinases and enzymes involved in cancer progression and other diseases.

Anticancer Activity

Studies have shown that indole derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific activity of this compound against cancer cells has not been extensively documented; however, related compounds have demonstrated promising results:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 5.0 | |

| Compound B | HeLa (Cervical) | 3.5 | |

| Compound C | A549 (Lung) | 4.8 |

Enzyme Inhibition

It has been suggested that the dioxaborolane moiety may facilitate interactions with enzymes such as PKMYT1, which is a target for cancer therapy:

| Enzyme Target | Compound Structure | Inhibition Type | Reference |

|---|---|---|---|

| PKMYT1 | Indole Derivative | Competitive | |

| WEE1 | Related Indole | Non-competitive |

Case Studies

A few relevant case studies highlight the potential applications of indole derivatives in therapeutic contexts:

- Study on PKMYT1 Inhibition :

- Antitumor Efficacy :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its boron-containing structure allows it to participate in various biochemical reactions, making it a candidate for drug development.

- Anticancer Activity : Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutics. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neuroprotective Effects : Some studies suggest that compounds similar to 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

- Cross-Coupling Reactions : Its boron moiety is particularly useful in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The indole structure can be functionalized further to create diverse derivatives with tailored properties for specific applications in material science and catalysis .

Materials Science

The unique properties of this compound lend themselves to applications in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that boron-containing polymers exhibit improved flame retardancy and thermal resistance compared to their non-boron counterparts .

- Nanotechnology : Its use in the synthesis of nanomaterials has been explored. Boron compounds can act as dopants or stabilizers in the formation of nanoparticles, which are utilized in electronics and catalysis .

Data Tables

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of various indole derivatives, including those containing boron. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds.

Case Study 2: Polymer Enhancement

Research by Johnson et al. (2024) focused on incorporating boron-containing compounds into polycarbonate matrices. The findings revealed that the modified polymers exhibited enhanced thermal stability and reduced flammability compared to standard polycarbonate.

Comparison with Similar Compounds

1-Methyl-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole

Key Differences :

- Substitution Pattern : Methyl group at the indole 1-position versus 2-position in the target compound.

- Synthesis : Prepared via alkylation of 4-borylated indole using NaH and methyl iodide (MeI) in THF (73% yield) .

- Physicochemical Properties: Molecular weight: 257.14 g/mol. Physical state: Colorless oil (vs. Purity: 97% (commercial grade) . Applications: Used in drug discovery for boronate-directed functionalization. The 1-methyl group may reduce steric hindrance during coupling reactions compared to the 2-methyl isomer .

Methyl 2,6-Bis(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole-4-Carboxylate

Key Differences :

- Structure : Contains two boronate groups at positions 2 and 6, plus a carboxylate ester at position 3.

- Molecular Weight: 427.11 g/mol, significantly higher than the monoborylated target compound.

- Reactivity : Dual boronate groups enable sequential cross-couplings, but steric crowding may reduce reaction efficiency.

- Applications: Potential use in synthesizing conjugated polymers or bifunctional ligands .

Pyrazole-Based Boronate Esters (e.g., 1-(Oxetan-3-yl)-4-Boryl-1H-Pyrazole)

Key Differences :

- Core Heterocycle : Pyrazole (electron-deficient) vs. indole (electron-rich).

- Substituents : Oxetane or fluoromethyl groups enhance solubility and metabolic stability.

- Synthesis : Modular approaches via nucleophilic substitution or click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) .

- Applications : Common in kinase inhibitor scaffolds due to pyrazole’s affinity for ATP-binding pockets .

Phthalimide-Linked Boronate (3b)

Key Differences :

- Structure : Benzyl-phthalimide substituent adjacent to the boronate group.

- Synthesis Yield : 80% via mesylation and phthalimide substitution .

- Electronic Effects : Electron-withdrawing phthalimide may reduce boronate electrophilicity, slowing cross-coupling kinetics .

Physicochemical Properties Comparison

*Assumed similar to 1-methyl analog due to identical core formula.

Preparation Methods

Iridium-Catalyzed C–H Borylation of Indoles

Method Overview:

A common and efficient approach to prepare boronate esters of indoles involves the iridium-catalyzed direct C–H borylation of the indole ring. This method uses bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst complexed with bipyridine ligands under inert atmosphere.

- Starting with 2-methylindole as the substrate.

- Catalytic system: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with 4,4'-di-tert-butyl-2,2'-bipyridine.

- Solvent: Cyclohexane or tetrahydrofuran (THF).

- Reaction conditions: Heating at 60–80 °C for 16–48 hours under inert atmosphere (nitrogen or argon).

- After reaction completion, purification is done by silica gel chromatography.

Key Reference and Findings:

- Kallepalli et al. (2015) reported a multi-step synthesis of 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole using this iridium-catalyzed borylation as a key step. The reaction proceeds with good regioselectivity and yields.

- The method is robust and scalable, allowing for late-stage functionalization of indole derivatives.

Protection and Functional Group Manipulation Prior to Borylation

Method Overview:

In some synthetic routes, the indole nitrogen or other reactive sites are protected to improve reaction selectivity and yield during the borylation step.

- Protection of the indole nitrogen with groups such as tosyl (Ts) or tert-butoxycarbonyl (Boc).

- Use of bases like sodium hydride (NaH) in DMF for the protection step.

- Subsequent borylation under iridium catalysis.

- Gulledge et al. (2019) employed 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a boron reagent in cross-coupling reactions. They noted that protection of the indole nitrogen improved the stability and handling of intermediates.

- Tosyl protection was achieved in high yield (up to 92%) using NaH in DMF without a phase transfer catalyst.

Alternative Borylation via Lithiation and Boronation

Method Overview:

Another classical approach involves directed lithiation of the indole at the desired position, followed by quenching with a boron electrophile such as pinacolborane.

- Lithiation of 2-methylindole at the 4-position using a strong base like n-butyllithium at low temperature.

- Reaction with pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.

- Work-up and purification by chromatography.

- This method requires strict temperature control and inert atmosphere.

- It is less commonly used than iridium-catalyzed borylation due to harsher conditions and lower selectivity.

Purification and Characterization

- Purification is typically performed by flash column chromatography on silica gel or acidic alumina.

- Elemental analysis confirms the composition; for example, an elemental analysis for a related boronate ester showed calculated C 66.70%, H 8.18%, with found values C 66.69%, H 8.17%.

- Characterization includes NMR spectroscopy, melting point determination, and sometimes crystallography.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | Bis(pinacolato)diboron, Iridium(I) dimer, bipyridine ligand | 60–80 °C, 16–48 h, inert atmosphere | High regioselectivity, mild conditions | Requires expensive catalyst |

| Protection + Iridium-Catalyzed Borylation | NaH (for protection), Tosyl or Boc protecting groups, Ir catalyst | Room temp for protection, then borylation as above | Improved stability and yield | Additional synthetic steps |

| Directed Lithiation and Boronation | n-Butyllithium, pinacolborane | Low temperature, inert atmosphere | Classical method, good control | Harsh conditions, lower selectivity |

| Purification and Characterization | Silica gel chromatography, elemental analysis, NMR | Ambient temperature | Ensures purity and identity | Time-consuming |

Research Findings and Practical Notes

- The iridium-catalyzed borylation is the most widely adopted method due to its operational simplicity and high regioselectivity.

- Protection of the indole nitrogen can be crucial for improving yields and handling, especially in multi-step syntheses involving sensitive intermediates.

- The choice of solvent (cyclohexane, THF) and ligand (di-tert-butylbipyridine) significantly affects the reaction efficiency.

- Purification steps often require chromatographic techniques tailored to the boronate ester’s sensitivity.

- The boronate ester functionality is stable under typical reaction and purification conditions but must be handled under inert atmosphere to prevent degradation.

This detailed overview synthesizes current research and practical methodologies for preparing 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , providing a comprehensive resource for researchers aiming to synthesize this compound with high purity and yield.

Q & A

Q. Characterization methods :

- NMR spectroscopy : Confirm regiochemistry via - and -NMR (e.g., boron signal at ~30 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z 257.14) .

How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Computational approaches like density functional theory (DFT) can:

- Optimize transition states : Predict activation barriers for Suzuki-Miyaura coupling, assessing steric/electronic effects of the 2-methyl group .

- Analyze orbital interactions : Evaluate the boron center’s electrophilicity and indole ring’s π-system conjugation .

- Benchmark experimental data : Compare computed vs. observed regioselectivity in aryl-aryl bond formation .

Example : DFT studies of the dioxaborolane group’s rotational barriers can explain conformational stability during catalysis .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

Level: Basic

- -NMR :

- -NMR : Boron-bound carbon (C-4) exhibits a downfield shift (~140 ppm) .

- IR spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ confirm boronic ester formation .

What strategies can resolve contradictions in reported reaction yields for the iridium-catalyzed borylation of indole derivatives?

Level: Advanced

Contradictions often arise from:

- Catalyst loading : Higher [Ir] concentrations (>5 mol%) may reduce selectivity due to side reactions .

- Solvent effects : THF vs. dioxane can alter reaction kinetics; optimize via kinetic profiling .

- Substrate purity : Trace moisture or oxygen degrades boron reagents; use rigorous anhydrous conditions .

Q. Troubleshooting :

- In situ monitoring : Use -NMR to track boron incorporation .

- Competition experiments : Compare reactivity of 2-methyl vs. unsubstituted indoles to assess steric effects .

What are the standard protocols for crystallographic analysis of boronic ester-containing indoles using SHELX software?

Level: Basic

Q. Steps for X-ray crystallography :

Crystal growth : Vapor diffusion with hexane/ethyl acetate .

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K .

Structure solution :

Q. Key parameters :

- R-factor < 0.05 for high-resolution data .

- Check for disorder in the dioxaborolane ring using SQUEEZE .

How does the position of the dioxaborolane group on the indole ring influence its reactivity and interaction with biological targets?

Level: Advanced

- Reactivity :

- The 4-position enhances electron-deficient character , favoring nucleophilic aromatic substitution .

- Steric hindrance from the 2-methyl group reduces cross-coupling efficiency compared to 5- or 7-substituted analogs .

- Biological interactions :

- Positional isomers show varying binding affinities to enzymes (e.g., kinase inhibition assays) .

- Molecular docking studies reveal 4-substituted derivatives preferentially occupy hydrophobic pockets .

What are the typical applications of this compound in medicinal chemistry research, and how is its purity assessed?

Level: Basic

- Applications :

- Purity assessment :

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, and how can they be addressed?

Level: Advanced

Q. Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.